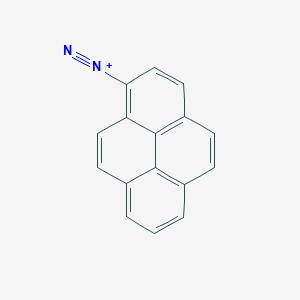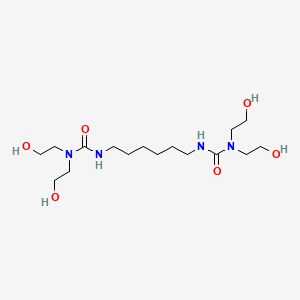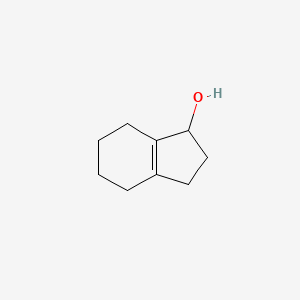![molecular formula C9H21NO B14660811 N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine CAS No. 50339-65-6](/img/structure/B14660811.png)
N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine is an organic compound with the molecular formula C9H21NO It is a derivative of ethanamine, characterized by the presence of an ethyl group and a 2-methylpropoxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine typically involves the reaction of ethanamine with ethyl bromide and 2-methylpropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethanamine attacks the carbon atoms of the bromides, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce simpler amines.
Applications De Recherche Scientifique
N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-ethyl-ethanamine: Similar in structure but lacks the 2-methylpropoxy group.
N,N-Diethylmethylamine: Contains two ethyl groups instead of an ethyl and a 2-methylpropoxy group.
N-Ethylmorpholine: Contains a morpholine ring instead of the linear structure.
Uniqueness
N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.
Propriétés
Numéro CAS |
50339-65-6 |
|---|---|
Formule moléculaire |
C9H21NO |
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
N-ethyl-N-(2-methylpropoxymethyl)ethanamine |
InChI |
InChI=1S/C9H21NO/c1-5-10(6-2)8-11-7-9(3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
MQSPGAAGPPMKGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)COCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


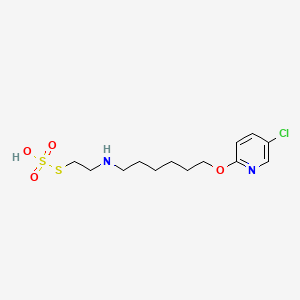
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
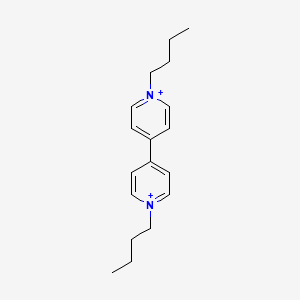



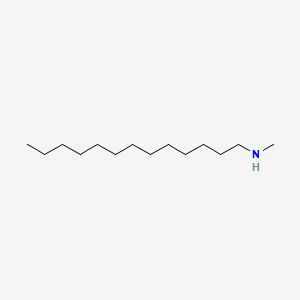

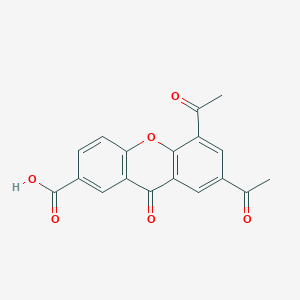
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
